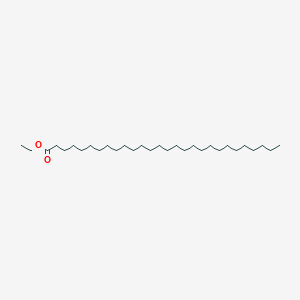

Ethyl octacosanoate

Übersicht

Beschreibung

Ethyl octacosanoate is a long-chain fatty acid ester with the molecular formula C30H60O2. It is an ester formed from octacosanoic acid and ethanol. This compound is known for its waxy nature and is commonly found in the epicuticular waxes of plants. It is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl octacosanoate can be synthesized through the esterification of octacosanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of octacosanoic acid and ethanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the ester is separated from the reaction mixture through distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of this compound can yield the corresponding alcohol, octacosanol.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Various carboxylic acids and ketones.

Reduction: Octacosanol.

Substitution: Corresponding substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl octacosanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in plant waxes and its impact on plant physiology.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.

Wirkmechanismus

The mechanism of action of ethyl octacosanoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to form protective barriers on surfaces, making it useful in coatings and lubricants.

Vergleich Mit ähnlichen Verbindungen

- Ethyl hexadecanoate (ethyl palmitate)

- Ethyl octadecanoate (ethyl stearate)

- Ethyl eicosanoate (ethyl arachidate)

Comparison: Ethyl octacosanoate is unique due to its longer carbon chain compared to other ethyl esters like ethyl hexadecanoate and ethyl octadecanoate. This longer chain length imparts different physical properties, such as higher melting points and increased hydrophobicity, making it suitable for specific industrial applications where these properties are desired.

Biologische Aktivität

Ethyl octacosanoate, an ester derived from octacosanoic acid and ethanol, has garnered attention for its potential biological activities. This article delves into the compound's properties, synthesis, and biological implications, supported by data tables and relevant research findings.

- Chemical Formula: C30H60O2

- Molecular Weight: 452.7962 g/mol

- IUPAC Name: this compound

- Structure: The compound features a long-chain fatty acid structure, which is characteristic of many lipid compounds.

Synthesis

This compound is typically synthesized through the esterification of octacosanoic acid (a long-chain fatty acid) with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid:

The biological activity of this compound is primarily attributed to its role in lipid metabolism and its incorporation into cellular membranes. It influences membrane fluidity and can interact with various enzymes involved in lipid metabolism, potentially affecting numerous biochemical pathways.

Pharmacological Potential

Recent studies have indicated that this compound may possess anti-inflammatory and antioxidant properties. These activities are particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound administration led to a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Activity : In vitro assays showed that this compound exhibited substantial free radical scavenging activity, suggesting its utility in preventing oxidative damage in cells.

- Lipid Metabolism : Research on cell cultures indicated that this compound could modulate lipid profiles, potentially benefiting metabolic disorders such as obesity and diabetes.

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Reduction in inflammatory markers | Animal model experiment |

| Study 2 | Significant antioxidant activity | In vitro free radical assays |

| Study 3 | Modulation of lipid profiles | Cell culture analysis |

Eigenschaften

IUPAC Name |

ethyl octacosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-4-2/h3-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIGIFRMHRSNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984754 | |

| Record name | Ethyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-78-8 | |

| Record name | NSC53833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.